B1578292 Cytotoxic linear peptide IsCT precursor

Cytotoxic linear peptide IsCT precursor

カタログ番号: B1578292
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Cytotoxic linear peptide IsCT precursor is a 13-amino acid linear peptide (Sequence: ILGKILEGIKSLF) originally isolated from the venom of the scorpion Opisthacanthus madagascariensis . With a molecular weight of 1501.9 Da and a C-terminal amidation, IsCT is one of the shortest naturally occurring cytotoxic peptides known, making it a valuable model for studying peptide-lipid interactions and the mechanisms of membrane-disruption by alpha-helical peptides . In research applications, IsCT has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . Its mechanism of action is linked to its ability to adopt an amphipathic alpha-helical configuration in membrane-like environments, which facilitates interaction with and disruption of bacterial cell membranes . Beyond its antimicrobial properties, IsCT also exhibits hemolytic activity against sheep red blood cells and can induce histamine release from rat peritoneal mast cells, highlighting its broader cytotoxic potential . These diverse biological activities make it a compound of significant interest for basic research in antimicrobial peptide (AMP) design, innate immunity, and membrane biophysics. This product is supplied as a lyophilized powder and is intended for research purposes only. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

特性

生物活性

Antibacterial

配列

ILGKIWKIKKLF

製品の起源

United States

類似化合物との比較

Tables

Table 1 : Comparison of IsCT Analogs

Analog MIC Range (μM) Hemolysis (% lysis) Therapeutic Index
Native IsCT 3–25 86% 4.83
E7K-IsCT 2–20 48% 15.34
I9K-IsCT 5–30 0.4% 41.60
E7K,I9K-IsCT 1–15 0.14% 166.11

Table 2 : Scorpion-Derived AMPs vs. IsCT

Peptide Source Length Hemolysis Key Structural Feature
IsCT O. madagascariensis 13 High α-helix, C-terminal amide
Stigmurin T. stigmurus 17 Low β-sheet
Mucroporin L. mucronatus 21 Moderate α-helix
AaeAP1 A. aeneas 13 Low Linear, amidated

準備方法

Molecular Cloning and cDNA Library Construction

The initial step in preparing the IsCT precursor involves isolating the genetic material encoding the peptide:

  • Source Material : Venom glands of the scorpion Opisthacanthus madagascariensis are harvested, typically after inducing venom secretion to stimulate toxin-producing cells.

  • RNA Extraction : Total RNA is extracted from the venom glands using reagents such as TRIzol. Subsequently, polyadenylated mRNA is purified to enrich for messenger RNA transcripts.

  • cDNA Synthesis : Using reverse transcriptase, the purified mRNA is converted into complementary DNA (cDNA). This is performed with kits designed for cDNA library construction.

  • Cloning into Vectors : The cDNA fragments are cloned into plasmid vectors (e.g., pSPORT1) and transformed into Escherichia coli DH5α cells for propagation.

  • Screening and Sequencing : Random clones from the cDNA library are sequenced to identify those encoding the IsCT precursor peptide. This step ensures the acquisition of the full-length precursor sequence for further study.

This molecular cloning approach enables the identification and amplification of the gene encoding the IsCT precursor peptide, facilitating subsequent peptide synthesis or recombinant expression.

Solid-Phase Peptide Synthesis (SPPS) of IsCT Precursor

The mature IsCT peptide and its precursor are chemically synthesized using solid-phase peptide synthesis, a widely used method for producing peptides with precise sequences:

  • Synthesis Method : The peptide chain is assembled stepwise on a solid resin support, allowing sequential addition of protected amino acids. This method ensures high purity and control over the peptide sequence.

  • C-Terminal Amidation : The C-terminus of the peptide is amidated during synthesis to mimic the natural peptide structure and enhance stability and biological activity.

  • Purification : The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity.

  • Identification and Quality Control : Analytical RP-HPLC and mass spectrometry confirm the identity and purity of the synthesized peptide.

  • Commercial Synthesis : Some studies report outsourcing peptide synthesis to specialized biotechnology companies to ensure high-quality production.

Recombinant Expression (Optional Method)

While direct chemical synthesis is common, recombinant expression of the IsCT precursor peptide can be performed:

  • Expression Vectors : The gene encoding the IsCT precursor is inserted into bacterial expression vectors.

  • Host Cells : Commonly E. coli strains are used for protein expression.

  • Induction and Harvesting : Expression is induced using agents such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The peptide is then purified from bacterial lysates.

  • Folding and Post-Translational Modifications : Recombinant peptides may require refolding and modifications such as amidation to achieve native structure and activity.

This method is less commonly reported for IsCT but is a potential route for large-scale production.

Secondary Structure Analysis and Functional Confirmation

After preparation, the peptide's structure and function are analyzed to confirm correct synthesis:

  • Circular Dichroism (CD) Spectroscopy : CD is used to assess the secondary structure of the peptide, typically revealing an alpha-helix conformation in membrane-mimicking environments such as trifluoroethanol (TFE)/water mixtures.

  • Mass Spectrometry (MS/MS) : Confirms the molecular weight and sequence, including post-translational modifications like C-terminal amidation.

  • Biological Activity Assays : Synthetic peptides are tested for antimicrobial activity against various bacteria and cytotoxicity against mammalian cells to validate functional equivalence to the natural peptide.

Summary Table of Preparation Methods

Preparation Step Description Key Techniques/Materials References
cDNA Library Construction Isolation of venom gland RNA, mRNA purification, cDNA synthesis, cloning into plasmids TRIzol, Poly(A) mRNA isolation, reverse transcriptase, plasmid vectors
Solid-Phase Peptide Synthesis Stepwise assembly of peptide on resin, C-terminal amidation, purification by RP-HPLC SPPS, RP-HPLC, mass spectrometry
Recombinant Expression Gene cloning into expression vectors, bacterial expression, induction, purification Expression vectors, E. coli, IPTG induction
Structural and Functional Analysis CD spectroscopy for secondary structure, MS/MS for sequence confirmation, bioactivity assays Circular dichroism, mass spectrometry, antimicrobial assays

Detailed Research Findings

  • The IsCT peptide precursor gene was successfully cloned from scorpion venom gland cDNA libraries, allowing for detailed sequence analysis and synthetic reproduction.

  • Chemical synthesis via SPPS with C-terminal amidation yields peptides identical to the natural IsCT in mass and biological function, confirming the reliability of this preparation method.

  • CD spectroscopy consistently shows that IsCT adopts an alpha-helical structure in membrane-like environments, which is critical for its cytotoxic and antimicrobial activities.

  • The synthetic peptide demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria and exhibits hemolytic activity, confirming that the preparation methods preserve biological function.

Q & A

Q. What is the structural and functional organization of the IsCT precursor, and how does post-translational processing regulate its bioactivity?

The IsCT precursor comprises 68 amino acids, with three domains: a signal sequence (residues 1–23), the mature peptide (residues 24–36), and a propeptide (residues 37–68). The cleavage motif (GKR/GRR) between residues 36–37 is critical for enzymatic processing, releasing the mature peptide. Post-translational amidation at the C-terminus (converting -OH to -NH2) is essential for antimicrobial activity, as non-amidated analogs lose potency . Methodological Insight : Use Edman degradation or mass spectrometry to map cleavage sites and assess amidation efficiency .

Q. How was IsCT originally identified, and what are its primary biological activities?

IsCT was first isolated from Opisthacanthus madagascariensis scorpion venom. It exhibits broad-spectrum antibacterial activity (MICs: 0.7–17 μM against Gram-positive and Gram-negative bacteria) and low hemolysis (<12% at 50 μM). Its cytotoxicity is attributed to membrane disruption via an amphipathic α-helical structure . Methodological Insight : Employ circular dichroism (CD) spectroscopy to confirm α-helical folding in membrane-mimetic environments .

Advanced Research Questions

Q. How do sequence variations in IsCT homologs (e.g., VmCT1/VmCT2) impact antimicrobial specificity and cytotoxicity?

Homologs like VmCT1 (low hemolysis) and VmCT2 (high hemolysis at MIC) highlight the role of hydrophobic residues (e.g., Val, Phe) in balancing activity and toxicity. For example, substituting Val<sup>5</sup> with Phe in IsCT analogs increases membrane permeability but elevates hemolytic effects . Methodological Insight : Use alanine scanning mutagenesis or molecular dynamics simulations to dissect residue-specific contributions .

Q. What experimental strategies resolve contradictions in reported MIC values for IsCT-type peptides across bacterial strains?

Discrepancies arise from differences in bacterial membrane composition (e.g., lipid A modifications in Gram-negative strains) and assay conditions (e.g., cation concentration). Standardize protocols using CLSI guidelines and include lipopolysaccharide (LPS) sensitivity assays to control for strain-specific resistance .

Q. How does C-terminal amidation influence IsCT’s mechanism of action, and can synthetic mimics replicate this modification?

Amidation enhances peptide stability and membrane insertion. Synthetic mimics (e.g., peptoid derivatives) lacking amidation show reduced activity, suggesting the -NH2 group is irreplaceable. To test alternatives, synthesize retro-inverso analogs or employ solid-phase peptide synthesis (SPPS) with Fmoc-chemistry for precise modifications .

Q. What in vivo models are suitable for studying IsCT’s immunomodulatory effects, such as JAK/STAT pathway activation?

In grass carp (Ctenopharyngodon idella), IsCT upregulates anti-inflammatory cytokines (IL-10) and downregulates pro-inflammatory markers (TNF-α) via JAK/STAT. Use transcriptomic profiling (RNA-seq) and phospho-specific antibodies to map kinase activation in immune organs like the spleen .

Data Contradiction Analysis

Q. Why do some studies report hemolytic activity for IsCT homologs while others do not?

Hemolysis depends on peptide concentration and erythrocyte source. For instance, VmCT2 causes 40% hemolysis at 25 μM (MIC range) but only 12% in VmCT1. Always compare hemolytic EC50 values relative to MICs and use human erythrocytes for translational relevance .

Experimental Design Tables

Q. Table 1. Key IsCT Homologs and Bioactivity

PeptideSourceMIC (μM)Hemolysis (% at 50 μM)Key Residues
IsCTO. madagascariensis0.7–17<12Phe<sup>3</sup>, Val<sup>5</sup>
VmCT1Vaejovis mexicanus5–2512Leu<sup>2</sup>, Ile<sup>7</sup>
VmCT2Vaejovis mexicanus5–2540Trp<sup>4</sup>, Lys<sup>9</sup>
Data compiled from .

Q. Table 2. Methodological Recommendations

ChallengeSolutionKey References
Low cleavage efficiencyCo-express with proprotein convertases
Data variability in MIC assaysUse cation-adjusted Mueller-Hinton broth
Toxicity in vivoTest in zebrafish embryo infection models

Critical Research Gaps

  • Mechanistic Insight : How do IsCT peptides interact with bacterial vs. mammalian membranes at atomic resolution? Apply cryo-EM or NMR in lipid bilayers.
  • Delivery Systems : Develop nanoparticle carriers to enhance IsCT stability in physiological fluids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。